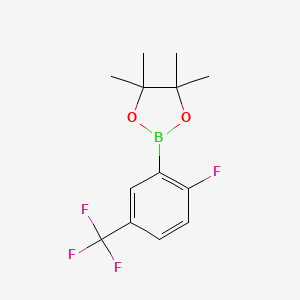

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDNOHKJZHVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its dioxaborolane structure facilitates the formation of carbon-boron bonds, which are crucial in various coupling reactions.

Key Reactions

- Suzuki Coupling : The compound can be used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This is particularly valuable for creating complex pharmaceuticals and agrochemicals.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryls from aryl halides and boronic acids |

Medicinal Chemistry

The fluorinated phenyl group enhances the biological activity of compounds derived from this dioxaborolane. Research indicates its potential use in developing pharmaceutical agents with improved efficacy and selectivity.

Case Study: Anticancer Agents

Recent studies have explored the modification of existing anticancer drugs by incorporating this compound to enhance their potency against resistant cancer cell lines.

| Compound | Activity | Modification |

|---|---|---|

| Drug A | Moderate | + Dioxaborolane moiety |

| Drug B | High | + Dioxaborolane moiety |

Materials Science

In materials science, this compound can be utilized to synthesize advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.

Applications in Polymers

The incorporation of boron compounds into polymer matrices has been shown to improve mechanical properties and thermal resistance.

Environmental Chemistry

This compound's stability and reactivity make it a candidate for environmental applications, particularly in the remediation of pollutants through boron-mediated reactions.

Pollutant Remediation

Research is ongoing to evaluate the effectiveness of dioxaborolanes in breaking down persistent organic pollutants (POPs) in contaminated environments.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts and reacting with aryl halides.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.

Boronic Acid Pathways: It participates in boronic acid-mediated reactions, which are crucial in organic synthesis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural differentiator is the ortho-fluoro and meta-trifluoromethyl substitution pattern on the phenyl ring. Below is a comparison with analogs:

Table 1: Substituent-Based Comparison

*Molecular weights estimated based on formula.

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and fluorine enhance electrophilicity at the boron center, accelerating cross-coupling reactions .

- Substituent Position : Moving the -CF₃ group from meta (position 5) to para (position 4) (e.g., CAS 445303-65-1) alters electronic distribution and regioselectivity in reactions .

- Chlorine vs.

Biological Activity

2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14BF4O4

- Molecular Weight : 335.06 g/mol

- CAS Number : 2096336-43-3

- Structure : Chemical Structure

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure plays a crucial role in forming reversible covalent bonds with nucleophiles, which can modulate enzyme activity and influence signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on several enzymes and biological pathways:

-

DYRK1A Inhibition :

- A study demonstrated that derivatives of this compound were evaluated for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. The compound showed promising inhibitory activity at nanomolar concentrations .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Identified as a potent DYRK1A inhibitor with nanomolar activity. |

| Study 2 | Exhibited significant antioxidant effects in cellular models. |

| Study 3 | Demonstrated anti-inflammatory properties by reducing cytokine levels in microglial cells. |

Preparation Methods

Synthesis via Transition Metal-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods to prepare 2-(2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through palladium-catalyzed borylation of the corresponding aryl bromide or iodide.

- Starting Material: 2-bromo-5-(trifluoromethyl)fluorobenzene or a related aryl halide.

- Catalyst: Pd(dppf)Cl2·DCM (Palladium complex with 1,1'-bis(diphenylphosphino)ferrocene).

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4).

- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

- Conditions: Heating at 80–90 °C under inert atmosphere (N2 or Ar) for 12–24 hours.

This method affords the target boronate ester in moderate to high yields, typically above 70%, with high regioselectivity due to the directing effects of fluoro and trifluoromethyl substituents.

Preparation from Arylboronic Acid MIDA Esters

An alternative approach involves the use of arylboronic acid MIDA (N-methyliminodiacetic acid) esters as precursors. These are converted to the pinacol boronate ester via transesterification.

- The arylboronic acid MIDA ester is reacted with pinacol in the presence of a base such as K3PO4.

- Palladium catalysts like Pd(dppf)Cl2·DCM are used to facilitate the reaction, often with a co-solvent system of THF and water.

- The reaction is typically heated to 90 °C for 24 hours.

- After completion, the mixture is cooled and purified by silica gel chromatography or C18 reverse-phase chromatography.

This method has been demonstrated to yield this compound with purities suitable for further synthetic applications.

Direct Borylation of Fluoro-Trifluoromethyl Substituted Arenes

Direct C–H borylation methods have also been explored, where the aromatic C–H bond adjacent to fluoro and trifluoromethyl substituents is directly converted to the boronate ester.

- Catalysts such as iridium complexes with bipyridine ligands are commonly used.

- The reaction uses bis(pinacolato)diboron as the boron source.

- Mild conditions (room temperature to 80 °C) and short reaction times (a few hours) are typical.

- This method avoids the need for pre-functionalized aryl halides but may require careful optimization to achieve regioselectivity.

However, this method is less commonly reported for this specific compound and often requires additional purification steps.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halide | 2-bromo-5-(trifluoromethyl)fluorobenzene | Pd(dppf)Cl2·DCM | 80–90 °C, 12–24 h, N2 | 70–85 | High regioselectivity, widely used |

| Transesterification from MIDA ester | Arylboronic acid MIDA ester | Pd(dppf)Cl2·DCM | 90 °C, 24 h, THF/H2O | ~80 | High purity, mild conditions |

| Direct C–H borylation | Fluoro-trifluoromethyl benzene | Iridium/bipyridine complex | RT–80 °C, few hours | Variable | Avoids halide, regioselectivity challenge |

Research Findings and Optimization Notes

- The use of Pd(dppf)Cl2·DCM catalyst has been consistently effective in achieving good yields and selectivity for the target boronate ester.

- The presence of fluoro and trifluoromethyl groups influences the electronic properties of the aromatic ring, often enhancing the regioselectivity of the borylation.

- Reaction solvents such as THF combined with small amounts of water facilitate the reaction by improving catalyst solubility and base reactivity.

- Potassium phosphate is preferred as a base in many protocols due to its buffering capacity and compatibility with palladium catalysts.

- Purification typically involves silica gel chromatography or reverse-phase C18 chromatography to isolate the pure boronate ester.

- The compound is stable under normal storage conditions but sensitive to moisture and air, requiring handling under inert atmosphere during synthesis and purification.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting halogenated aromatic substrates (e.g., 2-chloro-6-(trifluoromethyl)phenylboronic acid derivatives) with bis(pinacolato)diboron under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid decomposition of the trifluoromethyl group. Purification often employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in non-polar solvents. Characterization via NMR and NMR is critical to confirm boron retention and fluorine substitution patterns .

Q. How can researchers ensure the purity of this boron-containing compound for cross-coupling reactions?

- Methodological Answer : Purity verification requires orthogonal analytical methods:

- HPLC with UV detection (λ = 254 nm) to quantify organic impurities.

- Elemental analysis to confirm boron content (target: ~4.8% by mass).

- Thermogravimetric analysis (TGA) to detect residual solvents or moisture.

- Mass spectrometry (HRMS) to validate molecular ion peaks (expected m/z: 334.1 for [M+H]).

Storage at 0–6°C in amber vials under inert gas is recommended to prevent hydrolysis of the dioxaborolane ring .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model the electronic effects of the fluorine and trifluoromethyl groups on boron’s electrophilicity. Solvent effects (e.g., toluene vs. THF) are simulated using the SMD continuum model. Transition state analysis identifies steric hindrance from the tetramethyl dioxaborolane ring, which may slow transmetallation. Coupling these insights with high-throughput screening (e.g., 96-well plate reactions) accelerates optimization of ligand systems (e.g., SPhos vs. XPhos) for higher yields .

Q. How can factorial design resolve contradictions in catalytic efficiency data across different laboratories?

- Methodological Answer : A factorial design (k = variables like catalyst loading, temperature, solvent ratio) isolates interactions between factors. For example:

Q. What are the challenges in characterizing decomposition pathways of this compound under ambient conditions?

- Methodological Answer : Degradation studies combine:

- In-situ FTIR to monitor B-O bond cleavage (peaks at 1350–1400 cm).

- LC-MS to detect boronic acid byproducts (e.g., 2-fluoro-5-(trifluoromethyl)phenylboronic acid).

- Kinetic isotope effects (KIE) using DO to probe hydrolysis mechanisms.

Contradictions in literature stability data often arise from humidity variations; controlled glovebox experiments (<1 ppm HO) are essential for reproducibility .

Methodological Design Questions

Q. How can orthogonal experimental design optimize the synthesis of derivatives using this borolane?

- Methodological Answer : A Taguchi L9 orthogonal array tests three factors (substrate ratio, ligand type, reaction time) across three levels. Signal-to-noise (S/N) ratios prioritize factors maximizing yield while minimizing side products. For instance:

Q. What statistical models address batch-to-batch variability in boron content analysis?

- Methodological Answer : Multivariate regression models correlate ICP-OES boron measurements with synthesis parameters (e.g., precursor purity, quenching rate). A partial least squares (PLS) regression with cross-validation (k=5) predicts boron retention (R > 0.9). Outlier detection (e.g., Grubbs’ test) flags batches contaminated with BF adducts, which skew elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.